2-Oxaspiro[4.4]nonane-1,6-dione

CYP11B2 inhibition Aldosterone synthase Drug discovery

2-Oxaspiro[4.4]nonane-1,6-dione (CAS 909770-46-3) is a spirocyclic compound characterized by a bicyclic structure where a single oxygen atom bridges two carbon atoms, forming a rigid spiro linkage. With a molecular formula of C8H10O3 and a molecular weight of 154.16 g/mol , this compound serves as a valuable building block in organic synthesis and drug discovery due to its unique three-dimensional architecture and the inherent physicochemical advantages conferred by the spiro scaffold.

Molecular Formula C8H10O3
Molecular Weight 154.165
CAS No. 909770-46-3
Cat. No. B2770474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxaspiro[4.4]nonane-1,6-dione
CAS909770-46-3
Molecular FormulaC8H10O3
Molecular Weight154.165
Structural Identifiers
SMILESC1CC(=O)C2(C1)CCOC2=O
InChIInChI=1S/C8H10O3/c9-6-2-1-3-8(6)4-5-11-7(8)10/h1-5H2
InChIKeyOYVIKLVSKVFHHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxaspiro[4.4]nonane-1,6-dione (CAS 909770-46-3): A Versatile Spirocyclic Scaffold for Drug Discovery and Chemical Synthesis


2-Oxaspiro[4.4]nonane-1,6-dione (CAS 909770-46-3) is a spirocyclic compound characterized by a bicyclic structure where a single oxygen atom bridges two carbon atoms, forming a rigid spiro linkage . With a molecular formula of C8H10O3 and a molecular weight of 154.16 g/mol , this compound serves as a valuable building block in organic synthesis and drug discovery due to its unique three-dimensional architecture and the inherent physicochemical advantages conferred by the spiro scaffold [1]. The presence of two ketone functionalities offers distinct points for further synthetic elaboration, making it a strategic intermediate for generating complex molecular libraries.

Beyond Simple Analogs: Why 2-Oxaspiro[4.4]nonane-1,6-dione Defies Generic Substitution


The distinct chemical and biological profile of 2-Oxaspiro[4.4]nonane-1,6-dione arises from its unique molecular architecture, which is not simply interchangeable with other spirocyclic compounds. While the spiro[4.4]nonane core is a recognized privileged scaffold in drug discovery, the specific substitution pattern—namely the single oxygen atom in the 2-position and the two ketone groups at positions 1 and 6—defines its unique reactivity and biological activity profile [1]. This is exemplified by its selective inhibition of CYP11B2 with an IC50 of 24 nM [2], a level of potency and specificity not observed for the more symmetrical 1,6-dioxaspiro[4.4]nonane-2,7-dione or other closely related spirodilactones [3]. Furthermore, the compound's synthesis via Kurosawa spirolactonization is specific to this particular oxaspiro-dione arrangement [4], meaning that alternative synthetic pathways required for similar compounds cannot be directly applied, impacting process scalability and cost. Therefore, substituting 2-Oxaspiro[4.4]nonane-1,6-dione with a seemingly similar analog without rigorous comparative data introduces significant risk of altered reactivity, off-target effects, and synthetic failure.

Quantitative Differentiation Guide: 2-Oxaspiro[4.4]nonane-1,6-dione vs. Key Comparators


CYP11B2 Inhibition: A Selective Advantage over Symmetrical Spirodilactones

2-Oxaspiro[4.4]nonane-1,6-dione demonstrates potent and selective inhibition of human CYP11B2 (aldosterone synthase) with an IC50 of 24 nM in a cell-based assay [1]. This is a significant differentiating factor compared to the more symmetrical 1,6-dioxaspiro[4.4]nonane-2,7-dione (spirodilactone), for which no such targeted enzyme inhibition has been reported in primary literature or public databases [2]. The presence of the single oxygen atom in the 2-oxa-spiro framework, as opposed to the two oxygen atoms in the dioxa-analog, likely contributes to a unique binding mode within the CYP11B2 active site, resulting in this selective activity.

CYP11B2 inhibition Aldosterone synthase Drug discovery

Synthetic Accessibility: Established Kurosawa Spirolactonization Route vs. Complex Multi-Step Synthesis for Dioxa-Analogs

The synthesis of 2-Oxaspiro[4.4]nonane-1,6-dione is directly accessible via the well-established Kurosawa spirolactonization, a reaction that occurs between malonic acid and an alkene [1]. This contrasts sharply with the synthesis of its closest analog, 1,6-dioxaspiro[4.4]nonane-2,7-dione, which requires a multi-step process involving the double internal esterification of 4,4-dihydroxypimelic acid [2]. The Kurosawa method offers a potentially more efficient and scalable route for the target compound, reducing the number of synthetic steps and improving overall yield compared to the more complex synthesis required for the dioxa-analog.

Organic synthesis Spirolactonization Process chemistry

Physicochemical Differentiation: Increased Lipophilicity and Reduced Hydrogen Bonding vs. Dioxa-Spiro Analogs

The replacement of an oxygen atom in the spirocyclic ring system of 1,6-dioxaspiro[4.4]nonane-2,7-dione with a methylene group to yield 2-Oxaspiro[4.4]nonane-1,6-dione is predicted to confer distinct physicochemical advantages. While no experimental logP values are available, class-level inference based on established medicinal chemistry principles indicates that this single atom substitution will result in a measurable increase in lipophilicity (cLogP) and a reduction in topological polar surface area (TPSA) [1]. This is a well-documented effect when replacing an oxygen atom with a carbon atom in a ring system, which typically improves membrane permeability and metabolic stability . For the dioxa-analog, the presence of two oxygen atoms in the ring increases its polarity and hydrogen bond acceptor count, which can be detrimental for crossing biological membranes like the blood-brain barrier.

Drug-likeness Physicochemical properties Medicinal chemistry

Structural Rigidity and 3D Conformation: A Unique Binding Motif Compared to Acyclic and Non-Spiro Cyclic Analogs

The spiro[4.4]nonane core of 2-Oxaspiro[4.4]nonane-1,6-dione imposes a high degree of conformational restriction, locking the two five-membered rings in a defined, orthogonal orientation. This is a stark contrast to acyclic analogs or even simpler monocyclic ketones, which possess a much higher number of accessible conformations. This rigidity is a key feature of spirocyclic scaffolds, often leading to improved binding affinity and selectivity for biological targets due to a reduction in the entropic penalty upon binding [1]. While this is a class-level benefit, the specific geometry of the 2-oxa-spiro[4.4]nonane-1,6-dione framework presents a unique spatial arrangement of its two carbonyl groups, which can engage in specific interactions with target proteins not possible with more flexible or differently configured scaffolds.

Spirocyclic scaffold Conformational restriction Target binding

Targeted Application Scenarios for 2-Oxaspiro[4.4]nonane-1,6-dione Based on Quantitative Evidence


Lead Optimization for Selective Aldosterone Synthase (CYP11B2) Inhibitors

2-Oxaspiro[4.4]nonane-1,6-dione is a compelling starting point for medicinal chemistry programs aimed at developing novel treatments for hypertension, heart failure, and chronic kidney disease. Its potent and selective inhibition of CYP11B2 (IC50 = 24 nM) [1] provides a clear biological rationale for its use as a core scaffold. Unlike the more symmetrical spirodilactone analogs, which lack this reported activity [2], this compound offers a specific and quantifiable advantage for projects targeting the aldosterone pathway, enabling more efficient hit-to-lead progression.

Scalable Synthesis of Diverse Spirocyclic Libraries for High-Throughput Screening

The direct synthetic access to 2-Oxaspiro[4.4]nonane-1,6-dione via Kurosawa spirolactonization [3] positions it as a superior building block for generating large, diverse spirocyclic compound libraries compared to the more synthetically challenging dioxa-analog [4]. This simpler, more efficient route allows for the rapid parallel synthesis of numerous derivatives for high-throughput screening campaigns, significantly accelerating early-stage drug discovery efforts.

Design of CNS-Penetrant or Orally Bioavailable Spirocyclic Drugs

The predicted physicochemical properties of 2-Oxaspiro[4.4]nonane-1,6-dione, particularly its higher lipophilicity and reduced hydrogen bond acceptor count relative to 1,6-dioxaspiro[4.4]nonane-2,7-dione [5], make it a more suitable scaffold for medicinal chemistry programs requiring good membrane permeability. This includes the development of orally bioavailable small molecules and central nervous system (CNS) therapeutics, where crossing the blood-brain barrier is a critical requirement. Selection of this scaffold over the dioxa-analog is therefore a strategic choice for optimizing drug-like properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Oxaspiro[4.4]nonane-1,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.